

Comprehensive Characterization Guide: 1-Methylazepan-4-one Hydrochloride

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Compound of Interest

Compound Name: 5-Methylazepan-4-ol hydrochloride

Cat. No.: B8025379

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Executive Summary & Strategic Context

1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2) is a critical pharmacophore, most notably serving as the immediate precursor to the antihistamine Azelastine.[1] Its seven-membered azepane ring introduces specific analytical challenges—specifically conformational flexibility ("floppiness")—that distinguish it from more rigid six-membered piperidine analogs.[1]

This guide provides a rigorous framework for characterizing this intermediate. Unlike standard datasheets, we compare the Hydrochloride Salt (Product) against its Free Base (Alternative) form.[1] This comparison is vital because the protonation state drastically alters the NMR fingerprint, solubility profile, and stability, directly impacting process control decisions in drug development.

Key Performance Indicators (KPIs) for Analysis

Feature	HCl Salt (Target)	Free Base (Alternative)	Analytical Impact
Solubility	High in Water/DMSO	High in CHCl ₃ /Ether	Dictates solvent choice (DMSO-d ₆ vs. CDCl ₃). [1]
N-Me Signal	Doublet (coupling to NH ⁺)	Singlet	Immediate visual confirmation of salt formation. [1]
Stability	High (Solid)	Moderate (Oil/Low mp solid)	Salt is the preferred storage form; Base oxidizes faster. [1]
Conformation	Rigidified by H-bonding	Rapid Pseudorotation	Salt spectra often show broader lines due to exchange rates. [1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized workflow. The choice of solvent is not arbitrary; it is the primary determinant of spectral quality for this salt.[\[1\]](#)

Reagents & Preparation[\[1\]](#)[\[2\]](#)

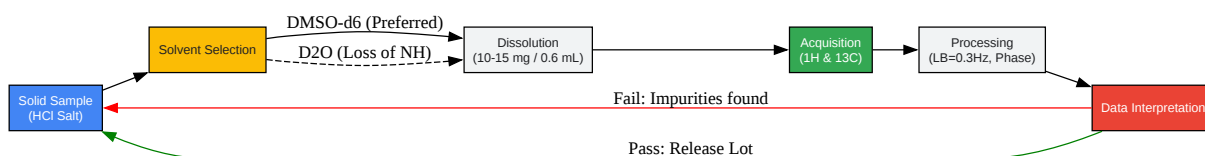
- Target: 1-Methylazepan-4-one HCl (>98% purity).
- Primary Solvent: DMSO-d₆ (99.9% D).[\[1\]](#) Rationale: The HCl salt is sparingly soluble in CDCl₃.[\[1\]](#) DMSO ensures full dissolution and stabilizes the exchangeable NH⁺ proton.[\[1\]](#)
- Alternative Solvent: D₂O. Warning: While soluble, D₂O will exchange with the NH⁺ proton, erasing the critical N-H signal and eliminating N-CH₃ coupling.[\[1\]](#)

Acquisition Parameters (400 MHz Base Frequency)

- Temperature: 298 K (25°C).[\[1\]](#) Note: If peaks are exceptionally broad, elevate to 313 K to speed up ring inversion.

- Relaxation Delay (D1): 5.0 seconds. Rationale: Ensure full relaxation of the quaternary carbonyl carbon for accurate integration.
- Scans (NS): 16 (1H), 1024 (13C).[1]

Analytical Workflow Diagram[1]



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Figure 1: Standardized analytical workflow for azepane salts. DMSO-d6 is the critical control point to preserve proton coupling information.[1]

Detailed Spectral Analysis: The Fingerprint

1H NMR Analysis (DMSO-d6)

The proton spectrum of the HCl salt is distinct from the free base.[1] The protonation of the nitrogen creates a positive charge that deshields adjacent protons and introduces spin-spin coupling between the NH proton and the N-Methyl group.[1]

Predicted Chemical Shifts & Assignments:

Position	Group	Shift (δ ppm)	Multiplicity	Mechanistic Insight
NH ⁺	Ammonium	10.5 - 11.2	Broad Singlet	Highly deshielded acidic proton. ^[1] Diagnostic for the salt form.
C2-H, C7-H	α -to-Nitrogen	3.2 - 3.8	Multiplets	Deshielded by the adjacent N ⁺ cation. ^[1] Typically 0.5-1.0 ppm downfield from the free base. ^[1]
N-CH ₃	N-Methyl	2.7 - 2.9	Doublet (J \approx 5Hz)	CRITICAL: In the salt form, the methyl couples to the NH ⁺ proton. ^[1] In the free base, this is a singlet at \sim 2.3 ppm.
C3-H, C5-H	α -to-Carbonyl	2.6 - 2.8	Multiplets	Deshielded by the anisotropic effect of the Carbonyl (C=O). ^[1]
C6-H	β -Protons	1.8 - 2.1	Multiplet	The most shielded protons in the ring, furthest from electron-withdrawing groups. ^[1]

Senior Scientist Note on Conformational Broadening: The 7-membered azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] At room temperature, this exchange can occur at a rate comparable to the NMR time scale, leading to line broadening of the ring protons (C2, C3, C5, C6, C7). Do not mistake this broadening for poor shimming.[1] If resolution is required, run the experiment at 323 K.

13C NMR Analysis (DMSO-d6)

The carbon spectrum provides the definitive confirmation of the backbone skeleton.[1]

Position	Carbon Type	Shift (δ ppm)	Assignment Logic
C4	Ketone (C=O)	208.0 - 211.0	Characteristic ketone region.[1] Absence of this peak suggests reduction to alcohol. [1]
C2, C7	α -to-Nitrogen	53.0 - 56.0	Deshielded by Nitrogen.[1]
N-CH ₃	Methyl	43.0 - 45.0	Distinct methyl signal. [1]
C3, C5	α -to-Carbonyl	40.0 - 42.0	Deshielded by Carbonyl.[1]
C6	β -Carbon	22.0 - 25.0	Most shielded methylene.[1]

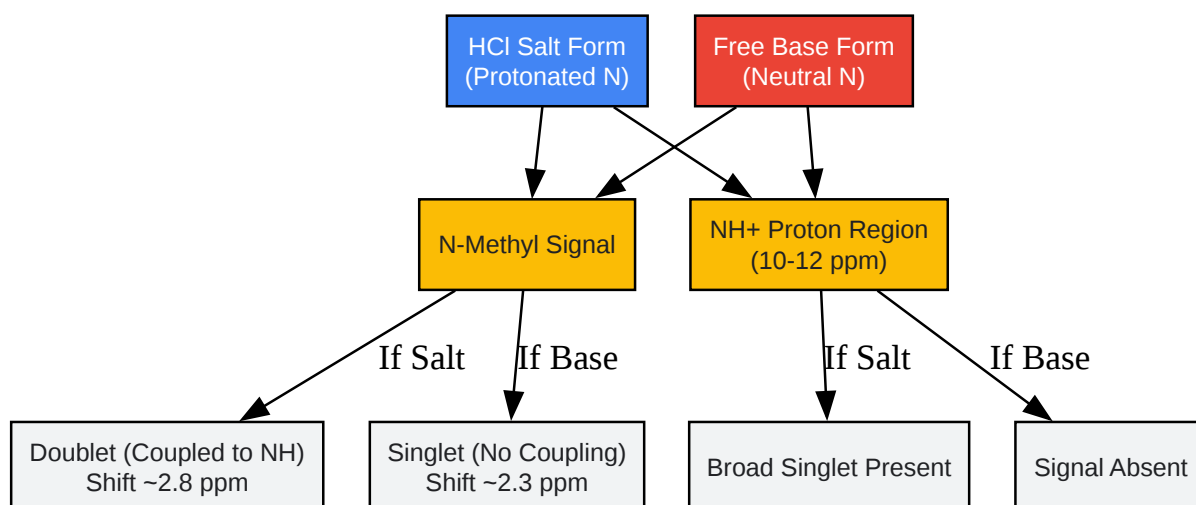
Comparative Analysis: Product vs. Alternatives

In drug development, you will encounter the Free Base (during synthesis) and the HCl Salt (final isolation).[1] Distinguishing them is non-trivial if you rely solely on low-resolution LC-MS (which often shows the same M+H peak).[1] NMR is the discriminator.[1]

Comparison Matrix: 1H NMR Signatures

Feature	1-Methylazepan-4-one HCl (Product)	1-Methylazepan-4-one Free Base (Alternative)	Interpretation
N-Me Signal	Doublet (~2.8 ppm)	Singlet (~2.34 ppm)	The doublet arises from 3J coupling to the NH^+ . ^[1] Its collapse to a singlet indicates deprotonation. ^[1]
NH Proton	Visible (~10-11 ppm)	Absent	The most obvious indicator of salt formation. ^[1]
α -H Shift	Deshielded (>3.0 ppm)	Shielded (<2.7 ppm)	The positive charge on Nitrogen pulls electron density, shifting neighbors downfield. ^[1]
Solvent Compatibility	DMSO-d6 / D2O	CDCl3 / C6D6	Using CDCl3 for the salt usually results in a suspension and poor signal-to-noise. ^[1]

Structural Logic Diagram



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Figure 2: Decision tree for distinguishing Salt vs. Free Base using NMR spectral features.

Troubleshooting & Common Pitfalls

The "Disappearing" Peaks

If you use D₂O as a solvent for the HCl salt:

- The NH⁺ proton will rapidly exchange with Deuterium (H → D).[1]
- Result: The peak at 11 ppm disappears.
- Secondary Result: The N-Methyl doublet collapses into a singlet (since it can no longer couple to H).
- Risk: You may falsely identify the sample as the free base or a degraded salt.[1] Always use DMSO-d₆ for initial characterization.[1]

Regioisomer Contamination

Synthesis of azepanones often involves ring expansion of piperidones using diazomethane or Tiffeneau-Demjanov rearrangement.[1] This can produce regioisomers (e.g., 1-Methylazepan-3-one).[1]

- Differentiation: Look at the ^{13}C NMR.
 - 4-one (Target): Symmetry in the ring is higher (though not perfect).
 - 3-one (Impurity): The carbonyl is closer to the nitrogen.[1] The α -carbon between N and C=O will appear as a distinct singlet at ~ 60 -65 ppm (deshielded by both groups).[1]

References

- PubChem.1-Methylazepan-4-one Hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [\[Link\]](#)[1]
- Google Patents.Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride (CN101781248B).[1] Available at: [\[1\]](#)
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.[1] 8th Edition, Wiley.[1] (Standard text for general shift prediction rules).

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Sources

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